molecular formula C12H12N6OS B2684372 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1904020-55-8

1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2684372
CAS No.: 1904020-55-8
M. Wt: 288.33
InChI Key: KSMZHPCSCNGJTD-UHFFFAOYSA-N
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Description

1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the thiophene, triazole, and pyridazine rings within its structure suggests a range of biological activities and chemical reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Construction of the Pyridazine Ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Final Assembly: The final step involves the coupling of the triazole-pyridazine intermediate with methyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

    Reduction: The triazole and pyridazine rings can be reduced to their corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the thiophene ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazole or dihydropyridazine derivatives.

    Substitution: Alkylated or acylated urea derivatives.

Scientific Research Applications

1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of its heterocyclic components.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Comparison with Similar Compounds

  • 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiourea
  • 1-Methyl-3-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
  • 1-Methyl-3-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Uniqueness: 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is unique due to the specific combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, differentiates it from similar compounds, potentially enhancing its electronic properties and biological activity.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-13-12(19)14-7-11-16-15-10-5-4-8(17-18(10)11)9-3-2-6-20-9/h2-6H,7H2,1H3,(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZHPCSCNGJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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